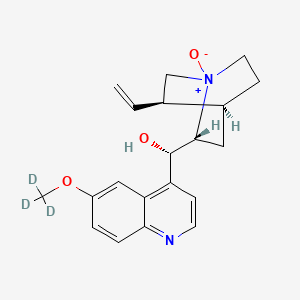
Quinidine-d3 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinidine-d3 N-Oxide is a deuterated derivative of Quinidine, a well-known antiarrhythmic agent. This compound is characterized by the presence of an N-oxide group and three deuterium atoms, which replace three hydrogen atoms in the molecule. The deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways and improve the understanding of the compound’s behavior in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinidine-d3 N-Oxide involves the oxidation of Quinidine with an appropriate oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the N-oxide group. The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Quinidine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Higher oxidized quinidine derivatives.
Reduction: Quinidine.
Substitution: Various substituted quinidine derivatives.
Wissenschaftliche Forschungsanwendungen
Quinidine-d3 N-Oxide is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracing of metabolic pathways and the study of drug metabolism.
Biological Research: Used to study the effects of quinidine derivatives on biological systems.
Medicinal Chemistry: Helps in the design and development of new antiarrhythmic agents.
Industrial Applications: Used in the synthesis of other quinidine derivatives and related compounds
Wirkmechanismus
Quinidine-d3 N-Oxide exerts its effects by inhibiting the fast inward sodium current (I_Na) and blocking the slow inward calcium current (I_Ca). It also affects the rapid (I_Kr) and slow (I_Ks) components of the delayed potassium rectifier current, as well as the inward potassium rectifier current (I_KI). These actions result in the prolongation of the cardiac action potential and the QT interval on the electrocardiogram .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinidine: The parent compound, used as an antiarrhythmic agent.
Quinidine N-Oxide: A non-deuterated version of Quinidine-d3 N-Oxide.
3-Hydroxy-Quinidine: A metabolite of Quinidine with similar pharmacological properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can slow down the metabolic process, leading to a longer half-life and improved pharmacokinetic properties compared to non-deuterated compounds .
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m0/s1/i2D3 |
InChI-Schlüssel |
WVDIZKMXQMCCAA-JVANOXJASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


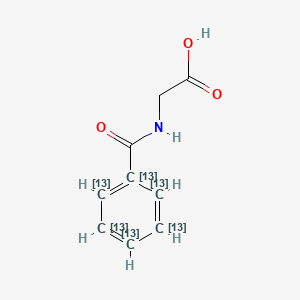


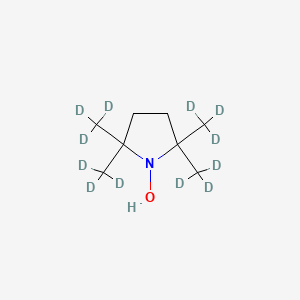

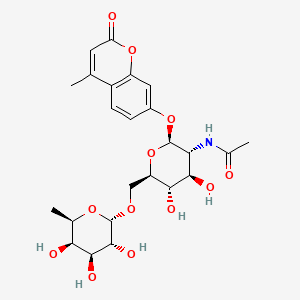
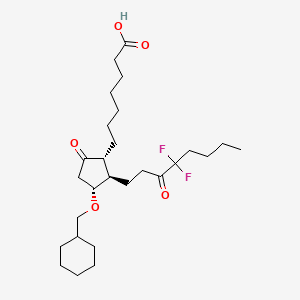

![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)





